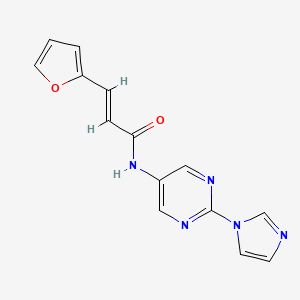

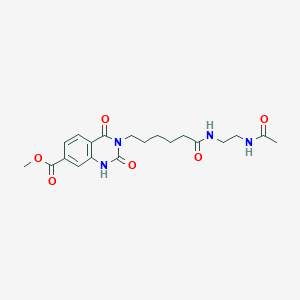

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as "DEAB," and it is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, including compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, have been investigated for their inhibition of carbonic anhydrase (CA) isoenzymes. These studies demonstrate the potential of such compounds in modulating enzyme activity, with implications for treating conditions like glaucoma, epilepsy, and certain types of tumors. For instance, three new aromatic sulfonamide inhibitors exhibited nanomolar inhibitory concentrations against CA I, II, IV, and XII isoenzymes, highlighting their selectivity and potential therapeutic utility (Supuran, Maresca, Gregáň, & Remko, 2013).

Neurological Applications

Research has also explored the use of benzamide derivatives in neurology, particularly for Alzheimer's disease (AD). A specific benzamide compound, acting as a selective serotonin 1A receptor imaging probe, facilitated the in vivo quantification of receptor densities in AD patients. This work supports the potential of benzamide derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Analytical Chemistry

In analytical chemistry, benzamide derivatives have been utilized in the separation and analysis of pharmaceutical compounds. For example, nonaqueous capillary electrophoresis methods developed for imatinib mesylate and related substances leverage the unique properties of these compounds for effective separation and quality control (Ye et al., 2012).

Histone Deacetylase Inhibition

The design and synthesis of certain benzamide derivatives have led to the discovery of potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant antitumor activity by blocking cancer cell proliferation and inducing apoptosis. Their selectivity towards HDACs 1-3 and 11 suggests their applicability in cancer treatment strategies (Zhou et al., 2008).

Advanced Materials

Benzamide derivatives have also been explored for their utility in advanced materials. For example, the synthesis and characterization of metal complexes with benzene sulphonamide derivatives underscore their potential in enhancing the biological and catalytic capabilities of ligands, opening avenues for pharmaceutical and chemical industry applications (Orie, Ike, & Nzeneri, 2021).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-10-8-15(9-11-19)21(27)23-17-13-20(26)25(14-17)18-7-5-6-16(22)12-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFALGHDPEOTVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)